molecular formula C22H26N2O3 B3194773 alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester CAS No. 1279049-39-6

alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester

Cat. No.: B3194773
CAS No.: 1279049-39-6
M. Wt: 366.5 g/mol
InChI Key: AGSGQWMQZLSVCI-VQTJNVASSA-N
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Description

alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester is a high-purity chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzazepine-derived ester is structurally related to privileged scaffolds known for their broad biological activity and utility in drug discovery . The 1-benzazepine core is a key structural motif found in several therapeutically important compounds, including the antihypertensive drug Benazepril, highlighting its relevance in the design of active pharmaceutical ingredients (APIs) and the study of structure-activity relationships (SAR) . Researchers utilize this compound primarily as a key intermediate in organic synthesis and the development of novel bioactive molecules. Its molecular architecture, featuring both the benzazepinone ring system and an ethyl ester functional group, makes it a versatile building block for further chemical modification, including hydrolysis to the corresponding acid or transesterification reactions. The compound is presented for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

CAS No.

1279049-39-6

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)/t19-,20+/m0/s1

InChI Key

AGSGQWMQZLSVCI-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Biological Activity

The compound alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester , often referred to as a benzazepine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 366.46 g/mol

Structural Characteristics

The compound features a benzazepine core structure with an ethyl ester group, which is significant for its biological activity. The presence of the amino group further enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzazepine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.

Several synthetic routes have been proposed in literature, each with varying yields and efficiencies. For instance, the use of dynamic kinetic resolution has been noted to enhance the yield and purity of the final product .

Pharmacological Effects

Research indicates that compounds similar to alpha-benzazepines exhibit a range of biological activities:

  • Antihypertensive Activity : The compound has been studied for its potential as an antihypertensive agent, similar to other benzazepine derivatives like benazepril. It acts by inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and decreased blood pressure .
  • Local Anesthetic Properties : In studies evaluating local anesthetic activity, derivatives of this compound demonstrated significant efficacy at lower concentrations compared to conventional anesthetics like lidocaine . This suggests potential applications in pain management.

Case Studies and Research Findings

A study conducted on structurally related compounds highlighted that many exhibited notable biological activities such as:

  • Analgesic Effects : Certain derivatives were found to induce apoptosis in cancer cell lines, indicating potential use in oncology.
  • Neuroprotective Effects : Some benzazepine derivatives have shown promise in neuroprotection, making them candidates for treating neurodegenerative diseases .

Comparative Analysis of Biological Activity

A comparative analysis of various compounds related to alpha-benzazepines can be summarized in the following table:

Compound NameBiological ActivityReference
BenazeprilAntihypertensive
LidocaineLocal anesthetic
Ethyl PTCInduces apoptosis

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

One of the primary applications of this compound is its role as an intermediate in the synthesis of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves the reaction of ethyl 2-oxo-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine . This compound's structural features contribute to its effectiveness in modulating blood pressure through inhibition of the ACE pathway.

1.2 Selective Receptor Agonism

Research indicates that derivatives of tetrahydro-benzazepines exhibit selective agonism for serotonin receptors, particularly the 5-HT2C receptor . This suggests potential applications in treating mood disorders and obesity by influencing serotonin pathways. The compound's ability to selectively target these receptors could lead to fewer side effects compared to non-selective agents.

Synthesis and Industrial Applications

2.1 Efficient Synthetic Routes

The compound has been utilized in various synthetic pathways to produce benazepril and related compounds. For instance, a dynamic kinetic resolution process has been developed to synthesize benazepril hydrochloride efficiently . This method is advantageous due to its high yield and reduced environmental impact compared to traditional methods.

2.2 Research and Development

The compound is primarily used for research purposes within academic and pharmaceutical laboratories. It serves as a building block for synthesizing more complex molecules aimed at drug development . Its structural properties allow chemists to explore modifications that could enhance pharmacological activity or reduce toxicity.

Case Studies

3.1 Case Study: Benazepril Synthesis

In a study focusing on the synthesis of benazepril, researchers demonstrated that using alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester led to improved yields compared to previous synthesis methods. The study highlighted the efficiency of using this compound in combination with other reagents like triethylamine under controlled conditions .

3.2 Case Study: Serotonin Receptor Interaction

Another investigation explored the interaction of tetrahydro-benzazepine derivatives with serotonin receptors. It was found that specific modifications to the benzazepine core could enhance binding affinity and selectivity towards the 5-HT2C receptor, suggesting potential therapeutic applications in psychiatric disorders .

Tables

Application AreaSpecific UseNotes
PharmacologyAntihypertensive (Benazepril)ACE inhibitor; lowers blood pressure
PharmacologySerotonin receptor agonismPotential treatment for mood disorders
Organic SynthesisIntermediate for complex moleculesUsed in drug development
Research & DevelopmentBuilding block for new compoundsFocus on enhancing pharmacological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : [S-(R,R)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-oxo-1H-1-benzazepine-1-acetic acid
  • CAS : 86541-75-5
  • Key Differences: Replaces the benzenebutanoic acid ethyl ester with an acetic acid group. Increased polarity due to the carboxylic acid moiety, likely reducing bioavailability compared to the ethyl ester derivative .
  • Pharmacological Implication : The acetic acid group may enhance renal clearance but limit blood-brain barrier penetration.
Compound B : 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide
  • CAS: Not specified in evidence .
  • Key Differences: Substitutes the benzazepine core with a benz[f][1,4]oxazepine ring. Includes a pyridylethyl acetamide side chain instead of the phenylbutanoate ester.
  • Functional Impact : The oxazepine ring and pyridine group may alter receptor binding affinity, particularly in neurological targets .

Functional Group Variants

Compound C : Potassium clavulanate derivatives
  • CAS : Listed in tariff schedules (e.g., 9914.00.00) .
  • Key Differences :
    • Beta-lactamase inhibitor core (clavulanic acid) vs. benzazepine.
    • Carboxylate salt forms (e.g., potassium clavulanate/silicon dioxide) for enhanced stability .
  • Therapeutic Relevance : Unlike the target compound, clavulanate derivatives are primarily used in antibiotic combinations.

Stereochemical and Positional Isomers

The target compound exhibits stereochemical complexity, with (R,S) and (S,S) configurations noted in supplier data . For example:

  • (alphaS)-alpha-[[(3S)-2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl]amino]benzenebutanoic acid ethyl ester (CAS: 86499-39-0) : Stereospecificity at both the benzazepine and amino linkage positions. Likely influences metabolic stability and target engagement compared to racemic mixtures.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Pharmacokinetic Notes
Target Compound 86499-39-0 C22H26N2O3 Benzazepine Benzenebutanoic acid ethyl ester High lipophilicity; prodrug potential
Compound A 86541-75-5 C21H24N2O4 Benzazepine Acetic acid Increased polarity; rapid clearance
Compound B N/A C25H25N3O3 Benzoxazepine Pyridylethyl acetamide Neurological target affinity
Potassium clavulanate Varies C8H8KNO5 Beta-lactam Carboxylate salt Antibiotic adjunct

Research Findings and Implications

  • Structural-Activity Relationship (SAR) :

    • The ethyl ester group in the target compound improves membrane permeability over carboxylic acid analogues (e.g., Compound A) .
    • Benzazepine cores exhibit greater metabolic stability compared to oxazepine derivatives (e.g., Compound B) due to reduced ring strain .
  • Regulatory and Commercial Status: Listed under tariff codes for specialty chemicals, indicating industrial-scale production . Suppliers like Conier Chem & Pharma Limited highlight its availability in enantiopure forms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for α-[(2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving benzazepine core formation followed by coupling with a substituted benzoic acid derivative. For example, hydrolysis of ester intermediates in THF–MeOH–H2O (3:1:1 v/v/v) using lithium hydroxide at 0°C, followed by acidification to pH 3 with HCl, is a critical step for deprotection . Purification via column chromatography (e.g., silica gel, dichloromethane/methanol gradients) is recommended.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions. The InChI key provided for related benzazepine derivatives (e.g., InChI=1S/C12H11NO4...) can guide spectral interpretation . X-ray crystallography, if feasible, resolves stereochemical ambiguities using coordinates from similar structures .

Q. What analytical methods are suitable for assessing purity?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Use a C18 column (e.g., Purospher® STAR) and gradient elution (acetonitrile/0.1% trifluoroacetic acid). Monitor impurities against pharmacopeial limits (e.g., ≤0.5% individual, ≤2.0% total) by comparing retention times to known analogs .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodological Answer : Employ LC-MS/MS to identify impurities. For example, diastereomeric byproducts (e.g., ethyl (3-(1-ethoxycarbonyl-3-phenyl-(1R)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine)-1-acetic acid) are resolved using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Quantify using relative response factors from spiked calibration standards .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, chiral catalysts) to favor the desired (S)-configuration. Use asymmetric hydrogenation with Ru-BINAP catalysts for enantioselective amination. Validate stereochemistry via circular dichroism (CD) or chiral HPLC .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina. Input crystallographic coordinates (e.g., from 1H-3-benzazepine-2-carboxylic acid derivatives) to model binding to receptors like G-protein-coupled receptors (GPCRs). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess stability .

Q. What experimental designs evaluate the compound’s stability under varying conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal : Heat at 40–80°C for 24–72 hours.
  • Hydrolytic : Expose to 0.1 M HCl/NaOH at 25–60°C.
  • Oxidative : Treat with 3% H2O2.
    Analyze degradation products via LC-MS and compare to impurity databases .

Q. How are degradation pathways elucidated for this compound?

  • Methodological Answer : Use LC-QTOF-MS to identify fragment ions. For example, ester hydrolysis products (e.g., benzenebutanoic acid derivatives) and oxidative metabolites (e.g., hydroxylated benzazepine) can be mapped using high-resolution fragmentation patterns. Cross-reference with PubChem degradation data for analogous structures .

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